molecular formula C19H32N4O3 B5666806 1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone

1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone

Cat. No. B5666806
M. Wt: 364.5 g/mol
InChI Key: DTALYSBCUYIILH-UHFFFAOYSA-N
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Description

The compound 1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone is of interest in scientific research due to its structural complexity and potential pharmacological activities. While direct studies on this specific compound are scarce, research on related cyclopentyl and piperazine derivatives provides insights into its likely characteristics and applications.

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step reactions, including cycloaddition, reductive opening, and Mannich’s reaction. For instance, the generation of cyclopenta[c]piperidines, which share structural motifs with the compound of interest, is achieved through cycloaddition followed by reductive opening of lactone-bridged adducts (Wu et al., 2000). Similarly, novel derivatives involving piperazine have been synthesized through reactions starting from basic building blocks, such as 2-acetylfuran, and proceeding through steps like Claisen Schmidt condensation (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their conformation and the spatial arrangement of substituents, which influence their pharmacological profile. The axial-equatorial conformational preferences in cyclopenta[c]piperidines, for example, are opposite to those in monocyclic piperidine analogues, indicating a significant impact of the cyclopentyl ring on the molecule's overall conformation (Wu et al., 2000).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, with their functionality allowing for the introduction of diverse pharmacophoric groups. The structural flexibility and reactivity of these compounds enable their use in synthesizing a wide array of bioactive molecules. For instance, the synthesis of dihydroquinoxalin-2-ones via a piperazine amide linker demonstrates the versatility of piperazine-based compounds in medicinal chemistry (Neagoie & Krchňák, 2012).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Studies on related compounds, such as 1,4-piperazine-γ,γ′-dibutyric acid, provide insights into the hydrogen bonding and crystal structure that could be relevant for understanding the physical characteristics of the compound (Potter, 1962).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the pharmacological applications of piperazine derivatives. For example, electrochemical studies on 4-(piperazin-1-yl)phenols highlight the regioselectivity and potential for synthesizing highly conjugated compounds, which may shed light on the reactivity patterns of similar piperazine-based structures (Amani et al., 2012).

properties

IUPAC Name

3-[2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3/c1-14(2)12-21-8-7-20-19(26)16(21)11-17(24)22-9-10-23(18(25)13-22)15-5-3-4-6-15/h14-16H,3-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALYSBCUYIILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(C(=O)C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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